
1-(Dichloroindiganyl)-N,N-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dichloroindiganyl)-N,N-dimethylmethanamine is a synthetic organic compound characterized by its unique chemical structure and properties. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, medicine, and industry. Its molecular structure includes a dichloroindiganyl moiety attached to an N,N-dimethylmethanamine group, which contributes to its distinctive reactivity and functionality.
Méthodes De Préparation
The synthesis of 1-(Dichloroindiganyl)-N,N-dimethylmethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dichloroindiganyl Moiety: This step involves the chlorination of indigo to introduce chlorine atoms at specific positions, forming the dichloroindiganyl intermediate.
Attachment of N,N-Dimethylmethanamine: The dichloroindiganyl intermediate is then reacted with N,N-dimethylmethanamine under controlled conditions to form the final compound.
Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. These methods may also include purification steps like recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
1-(Dichloroindiganyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The dichloroindiganyl moiety can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(Dichloroindiganyl)-N,N-dimethylmethanamine has found applications in various scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.
Mécanisme D'action
The mechanism of action of 1-(Dichloroindiganyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The dichloroindiganyl moiety can interact with enzymes and receptors, modulating their activity. The N,N-dimethylmethanamine group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1-(Dichloroindiganyl)-N,N-dimethylmethanamine can be compared with other similar compounds, such as:
1-(Chloroindiganyl)-N,N-dimethylmethanamine: This compound has a similar structure but with only one chlorine atom, leading to differences in reactivity and applications.
1-(Dichloroindiganyl)-N,N-diethylmethanamine:
This compound derivatives: Various derivatives with different substituents on the dichloroindiganyl moiety can exhibit unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for diverse scientific research and industrial applications.
Propriétés
Numéro CAS |
917601-94-6 |
|---|---|
Formule moléculaire |
C3H8Cl2InN |
Poids moléculaire |
243.82 g/mol |
Nom IUPAC |
1-dichloroindiganyl-N,N-dimethylmethanamine |
InChI |
InChI=1S/C3H8N.2ClH.In/c1-4(2)3;;;/h1H2,2-3H3;2*1H;/q;;;+2/p-2 |
Clé InChI |
DOVAHVMSYIZVFC-UHFFFAOYSA-L |
SMILES canonique |
CN(C)C[In](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


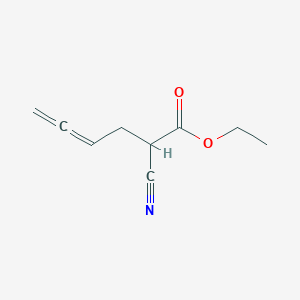
![2-[(3-Amino-3-oxopropyl)amino]ethane-1-sulfonic acid](/img/structure/B14210018.png)

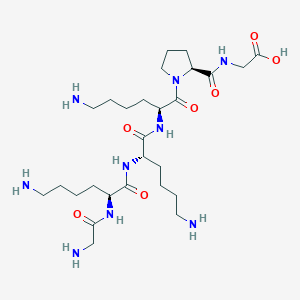
![2-{2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-oxazole](/img/structure/B14210057.png)
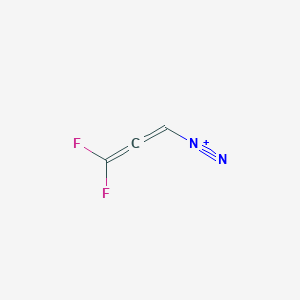
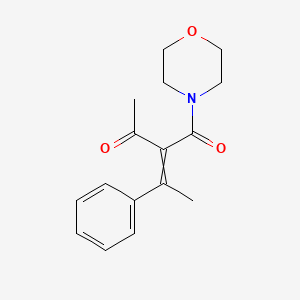
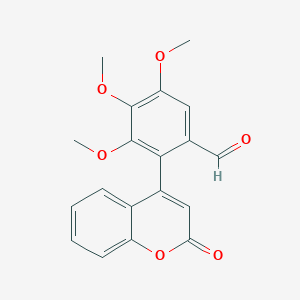
![Methyl 2-[(propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B14210082.png)
![[4-(4-Methoxyanilino)phenoxy]acetic acid](/img/structure/B14210094.png)
![Ethyl 2-ethyl-4-[2-(ethylsulfanyl)anilino]butanoate](/img/structure/B14210097.png)
![5-[(4-Bromophenyl)methyl]-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one](/img/structure/B14210099.png)
![2-Thiophenesulfonyl chloride, 5-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14210105.png)
![1-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]imidazolidin-2-one](/img/structure/B14210107.png)
